1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

Catalog No.
S765765
CAS No.
68520-00-3
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

CAS Number

68520-00-3

Product Name

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]ethanone

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3

InChI Key

FUVQYVZTQJOEQT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C

Synonyms

1-[6-(Dimethylamino)-2-naphthalenyl]-ethanone; 1-(6-Dimethylaminonaphthalen-2-yl)ethanone; Acdan; Acedan;

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C

Potential Applications:

-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known by its CAS number 68520-00-3, is a research compound with potential applications in various scientific fields, including:

  • Drug Discovery

    This compound's structure incorporates both an aromatic naphthalene ring and a dimethylamino group, which are common features in many biologically active molecules. This has led researchers to investigate its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors in the body [].

  • Material Science

    The aromatic ring system and the electron-donating dimethylamino group in 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone can influence its physical and chemical properties. This makes it a potential candidate for the development of novel materials with specific functionalities, such as organic light-emitting diodes (OLEDs) or photovoltaics.

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known by its CAS number 68520-00-3, is a naphthalene derivative characterized by the presence of a dimethylamino group at the 6-position of the naphthalene ring and an ethanone functional group. Its molecular formula is C₁₄H₁₅NO, and it has a molecular weight of approximately 229.28 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural features.

The chemical reactivity of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has been explored in various studies, particularly in the context of fluorescence. The compound can undergo several reactions, including:

  • Nucleophilic Substitution: The ethanone moiety can participate in nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can react with aldehydes or ketones under acidic or basic conditions to form larger molecular structures.
  • Fluorescence Studies: Research indicates that this compound exhibits fluorescence properties, making it useful in photophysical studies and applications in sensors .

Several synthesis methods have been reported for 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone:

  • Acetylation of Naphthalene Derivatives: The most common method involves the acetylation of 6-dimethylaminonaphthalene using acetic anhydride or acetyl chloride.
  • Rearrangement Reactions: Some studies have explored rearrangements involving the transformation of related compounds into 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone through various catalytic processes .
  • One-Pot Synthesis: Recent advancements include one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has several potential applications:

  • Fluorescent Dyes: Due to its fluorescence properties, it can be used in biological imaging and as a fluorescent probe.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials, particularly in electronics and photonics.

Interaction studies involving 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone mainly focus on its behavior in biological systems and its interactions with other chemical species. Key areas include:

  • Binding Affinity Studies: Investigations into how this compound interacts with proteins or enzymes could reveal its potential as a therapeutic agent.
  • Fluorescence Quenching: Studies on how various substances affect its fluorescence can help understand its utility in sensing applications.

Several compounds share structural similarities with 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-oneSimilar naphthalene structure with a propanone groupDifferent carbon chain length affecting reactivity
1-Acetyl-naphthaleneAcetyl group at position 1 of naphthaleneLacks dimethylamino group; different reactivity profile
N,N-Dimethyl-naphthalenamineContains amino group instead of ethanoneExhibits different biological activity

The uniqueness of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone lies in its specific combination of the dimethylamino group and the ethanone functionality, which may impart distinct chemical and physical properties compared to these similar compounds.

XLogP3

3

Wikipedia

1-[6-(dimethylamino)naphthalen-2-yl]ethanone

Dates

Modify: 2023-08-15

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